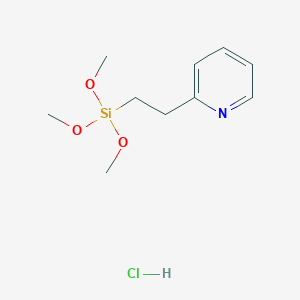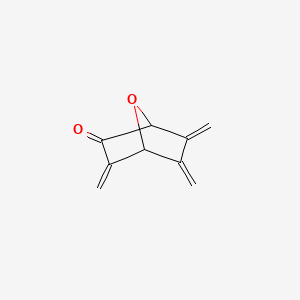
7-Oxabicyclo(2.2.1)heptanone, 3,5,6-trimethylidene-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Oxabicyclo(2.2.1)heptanone, 3,5,6-trimethylidene- is a bicyclic compound with the molecular formula C9H8O2 and a molecular weight of 148.1586 . This compound is characterized by its unique structure, which includes an oxabicycloheptane framework with three methylidene groups at positions 3, 5, and 6. It is also known by its IUPAC name, 3,5,6-trimethylidene-7-oxabicyclo[2.2.1]heptan-2-one .
Preparation Methods
The synthesis of 7-Oxabicyclo(2.2.1)heptanone, 3,5,6-trimethylidene- typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure with high stereoselectivity. The preparation starts with the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol . The cis-isomer can be isomerized into the more stable trans-isomer using metallic sodium . Industrial production methods may involve similar catalytic processes to ensure high yield and purity.
Chemical Reactions Analysis
7-Oxabicyclo(2.2.1)heptanone, 3,5,6-trimethylidene- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions, particularly arylation, can be achieved using palladium-catalyzed β-(hetero)arylation.
Common reagents and conditions used in these reactions include palladium catalysts, hydrogen gas, and various oxidizing agents. Major products formed from these reactions include arylated derivatives and reduced forms of the compound .
Scientific Research Applications
7-Oxabicyclo(2.2.1)heptanone, 3,5,6-trimethylidene- has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Oxabicyclo(2.2.1)heptanone, 3,5,6-trimethylidene- involves interactions between the oxygen lone-pair orbitals of the ether and the α,β-unsaturated ketone functions . These interactions influence the compound’s reactivity and its ability to undergo various chemical transformations. The molecular targets and pathways involved in its biological activities are still under investigation, but its unique structure allows for specific interactions with biological molecules .
Comparison with Similar Compounds
Similar compounds to 7-Oxabicyclo(2.2.1)heptanone, 3,5,6-trimethylidene- include:
7-Oxabicyclo(2.2.1)heptane:
3,6-Dimethylidene-7-oxabicyclo(2.2.1)heptane-2,5-dione: This compound has a similar bicyclic structure with additional functional groups.
The uniqueness of 7-Oxabicyclo(2.2.1)heptanone, 3,5,6-trimethylidene- lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
127750-96-3 |
|---|---|
Molecular Formula |
C9H8O2 |
Molecular Weight |
148.16 g/mol |
IUPAC Name |
3,5,6-trimethylidene-7-oxabicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C9H8O2/c1-4-5(2)9-7(10)6(3)8(4)11-9/h8-9H,1-3H2 |
InChI Key |
HLQGJHVUXDBZQM-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C2C(=C)C(=O)C(C1=C)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-[1,3,2-Dioxasilolane-2,2-diylbis(oxy)]di(ethan-1-ol)](/img/structure/B14287422.png)
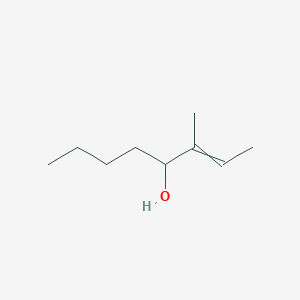
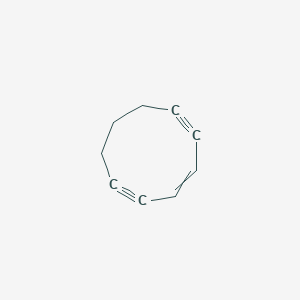
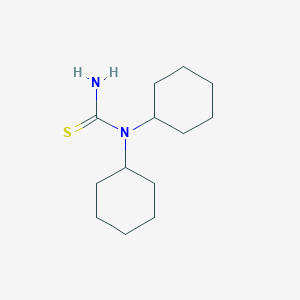
![1-(4-Methylphenyl)-2,8-dioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14287452.png)
![2,2'-(Ethene-1,2-diyl)bis[5-(benzylamino)benzene-1-sulfonic acid]](/img/structure/B14287453.png)
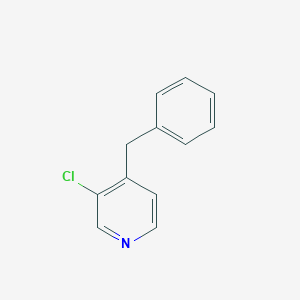
![N-{2-[(4-Oxopent-2-EN-2-YL)amino]ethyl}dodecanamide](/img/structure/B14287469.png)

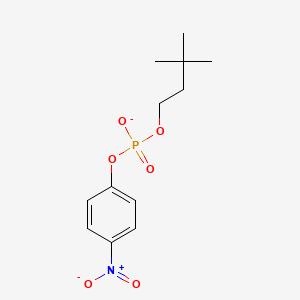
![Methyl 3-[4-(chlorocarbonyl)phenyl]prop-2-enoate](/img/structure/B14287476.png)
![1-Pentyl-4-[(4-propylphenyl)ethynyl]benzene](/img/structure/B14287477.png)
